molecular formula C16H39FNO+ B12062460 tetrabutylazanium;hydrate;hydrofluoride

tetrabutylazanium;hydrate;hydrofluoride

Cat. No.: B12062460
M. Wt: 280.49 g/mol
InChI Key: UQCWXKSHRQJGPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium fluoride hydrate can be prepared by passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide. Upon evaporation of the water, the compound can be collected as an oil in quantitative yield . Anhydrous samples can be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide .

Industrial Production Methods

The industrial production of tetrabutylammonium fluoride hydrate involves gentle reaction conditions in water, avoiding the use of organic solvents. The process includes crystallization separation and vacuum drying at controlled temperatures to prevent decomposition .

Mechanism of Action

The compound exerts its effects primarily through the release of fluoride ions, which act as strong nucleophiles and bases. The fluoride ions can form strong bonds with hydrogen and carbon, facilitating various chemical reactions . The molecular targets include silyl ether protecting groups and carbon-silicon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutylammonium fluoride hydrate is unique due to its ability to provide fluoride ions in organic solvents, which are typically hydrated and of limited solubility. This makes it particularly useful in organic synthesis for deprotection and nucleophilic fluorination reactions .

Properties

Molecular Formula

C16H39FNO+

Molecular Weight

280.49 g/mol

IUPAC Name

tetrabutylazanium;hydrate;hydrofluoride

InChI

InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;

InChI Key

UQCWXKSHRQJGPH-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.F

Origin of Product

United States

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